molecular formula C32H42N2O8 B2963810 (S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid CAS No. 866602-35-9

(S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid

Cat. No.: B2963810
CAS No.: 866602-35-9
M. Wt: 582.694
InChI Key: HTEFAZHHMAHYEP-SANMLTNESA-N
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Description

“(S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid” is a compound that involves two protecting groups: Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). These groups are commonly used in peptide synthesis to protect amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This involves using oxalyl chloride in methanol .


Chemical Reactions Analysis

The Boc group can be removed from the compound using a mild method involving oxalyl chloride in methanol . This deprotection strategy involves the electrophilic character of oxalyl chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the Fmoc and Boc protecting groups. For instance, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .

Scientific Research Applications

Unnatural Amino Acid Mimics and Peptide Synthesis

Unnatural amino acids, including those with Fmoc and Boc protections, are synthesized to mimic the structural and functional properties of natural peptides. One study discusses an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand, which can be efficiently incorporated into peptides using standard synthesis techniques. This enables the study of peptide structures and interactions, particularly in forming β-sheet-like hydrogen-bonded dimers (Nowick et al., 2000).

Solid-Phase Synthesis of Peptide Amides

The application of Fmoc- and Boc-protected derivatives in the synthesis of peptide amides under mild conditions highlights the versatility of these amino acids in peptide chemistry. The efficient preparation of various protected aminomethyl benzoic acids, which serve as handles for peptide chain assembly, showcases the adaptability of Fmoc and Boc groups in peptide synthesis (Hammer et al., 2009).

Linear and Cyclic Carbohydrate Receptors

Boronic acid functionalized Fmoc protected amino acids have been used in the synthesis of peptides that act as receptors for carbohydrates. This application demonstrates the potential of Fmoc-protected amino acids in creating complex molecular architectures capable of specific molecular recognition, leading to advancements in the development of sensors and therapeutic agents (Otremba & Ravoo, 2016).

Conversion of Fmoc Amino Acids to Boc Derivatives

The ability to convert Fmoc amino acids and dipeptides on resin into their Boc counterparts simplifies the synthesis of peptides and expands the toolbox available for peptide chemists. This process facilitates the synthesis of peptides with specific modifications and functionalities, enhancing the study of protein-protein interactions and the development of novel biomaterials (Furlan & Mata, 2003).

Functional Materials from Fmoc-modified Amino Acids

Fmoc-modified amino acids and short peptides have been identified as building blocks for the fabrication of functional materials. Their inherent properties, such as hydrophobicity and aromaticity, enable self-assembly into structures with diverse applications, from cell cultivation to drug delivery systems (Tao et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its use in peptide synthesis. For instance, the development of more efficient methods for the deprotection of the Boc group could be a potential area of research .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N2O8/c1-31(2,3)41-27(35)19-34(30(39)42-32(4,5)6)18-12-11-17-26(28(36)37)33-29(38)40-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,33,38)(H,36,37)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFAZHHMAHYEP-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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